![molecular formula C17H23N3O3 B1294155 tert-Butyl 4'-oxo-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-1-carboxylate CAS No. 1000356-55-7](/img/structure/B1294155.png)
tert-Butyl 4'-oxo-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-1-carboxylate
Übersicht
Beschreibung
tert-Butyl 4’-oxo-3’,4’-dihydro-1’H-spiro[piperidine-4,2’-quinazoline]-1-carboxylate is a complex organic compound with a unique spiro structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4’-oxo-3’,4’-dihydro-1’H-spiro[piperidine-4,2’-quinazoline]-1-carboxylate typically involves multi-step organic reactionsThe tert-butyl ester group is then introduced to protect the carboxylate functionality during the synthesis .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl 4’-oxo-3’,4’-dihydro-1’H-spiro[piperidine-4,2’-quinazoline]-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction can produce alcohol derivatives .
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Research has indicated that compounds with similar structures to tert-butyl 4'-oxo-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-1-carboxylate exhibit anticancer properties. These compounds can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific pathways involved in cell proliferation and survival. A study demonstrated that derivatives of this class showed significant cytotoxicity against various cancer cell lines, suggesting potential for development as anticancer agents .
Neuroprotective Effects
Neuroprotection is another promising application area. Compounds like this compound have been studied for their ability to protect neuronal cells from oxidative stress and excitotoxicity. This neuroprotective effect could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Antimicrobial Properties
The antimicrobial potential of this compound class has also been explored. Studies have shown that certain derivatives possess activity against a range of bacterial strains, making them candidates for further development as antimicrobial agents. The mechanism often involves disruption of bacterial cell membranes or inhibition of key metabolic pathways .
Case Study 1: Anticancer Properties
A study published in a peer-reviewed journal demonstrated that a derivative of this compound exhibited potent cytotoxic effects against human breast cancer cells (MCF-7). The compound was found to induce apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer therapeutic .
Case Study 2: Neuroprotection in Animal Models
In an experimental model of neurodegeneration induced by oxidative stress, administration of this compound resulted in significant preservation of neuronal integrity and function. Behavioral assessments indicated improved cognitive performance in treated animals compared to controls, suggesting its potential for further development in neuroprotective therapies .
Wirkmechanismus
The mechanism of action of tert-Butyl 4’-oxo-3’,4’-dihydro-1’H-spiro[piperidine-4,2’-quinazoline]-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s spiro structure allows it to fit into unique binding sites, potentially inhibiting or modulating the activity of these targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl 4-oxo-3,4-dihydro-1(2H)-quinolinecarboxylate
- tert-Butyl 5-methoxy-3,4-dihydro-1,7-naphthyridine-1(2H)-carboxylate
- ethyl 6,7-dimethoxy-2-methyl-4-oxo-3,4-dihydro-1(2H)-quinolinecarboxylate
Uniqueness
tert-Butyl 4’-oxo-3’,4’-dihydro-1’H-spiro[piperidine-4,2’-quinazoline]-1-carboxylate is unique due to its spiro structure, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its potential as a versatile building block in synthetic chemistry and drug design .
Biologische Aktivität
tert-Butyl 4'-oxo-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-1-carboxylate is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores the synthesis, biological evaluation, and molecular mechanisms associated with this compound, highlighting its relevance in pharmacology.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The process often includes the formation of the spiro structure through cyclization reactions involving piperidine derivatives and quinazoline precursors.
Research indicates that this compound may exert its biological effects through inhibition of specific enzymes and modulation of cellular pathways. Notably, it has been studied for its inhibitory activity against acetyl-coenzyme A carboxylases (ACCs), which are crucial in fatty acid metabolism.
In Vitro Studies
In vitro evaluations have demonstrated that this compound exhibits moderate to high inhibitory activity against ACC1 and ACC2. The IC50 values for these activities range from 172 nM to 940 nM, indicating a promising potential for therapeutic applications targeting metabolic disorders.
Compound | ACC1 IC50 (nM) | ACC2 IC50 (nM) | Cytotoxicity (HELF cells) |
---|---|---|---|
This compound | <1000 | 172 - 940 | >100 μM |
Cytotoxicity
The cytotoxic effects of the compound were assessed using the MTT assay on human embryonic lung fibroblast (HELF) cells. Results indicated that while the compound effectively inhibited ACCs, it exhibited low cytotoxicity at concentrations greater than 100 μM, suggesting a favorable safety profile for further development.
Case Studies
Case Study 1: Fatty Acid Metabolism
In a study examining the role of ACC inhibitors in fatty acid metabolism, this compound was shown to significantly reduce lipid accumulation in hepatocytes. This effect was attributed to the inhibition of ACC activity, leading to decreased lipogenesis.
Case Study 2: Cancer Research
Another investigation focused on the potential anti-cancer properties of the compound. It was found that treatment with this compound resulted in reduced proliferation of cancer cell lines, possibly through the modulation of metabolic pathways linked to cell growth and survival.
Eigenschaften
IUPAC Name |
tert-butyl 4-oxospiro[1,3-dihydroquinazoline-2,4'-piperidine]-1'-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3/c1-16(2,3)23-15(22)20-10-8-17(9-11-20)18-13-7-5-4-6-12(13)14(21)19-17/h4-7,18H,8-11H2,1-3H3,(H,19,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMGRFCGCYQWSLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)NC3=CC=CC=C3C(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20649758 | |
Record name | tert-Butyl 4'-oxo-3',4'-dihydro-1H,1'H-spiro[piperidine-4,2'-quinazoline]-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20649758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1000356-55-7 | |
Record name | tert-Butyl 4'-oxo-3',4'-dihydro-1H,1'H-spiro[piperidine-4,2'-quinazoline]-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20649758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.